molecular formula C22H17F3N4O2S B11605981 (7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11605981
M. Wt: 458.5 g/mol
InChI Key: DGXUKUZAULPHFI-VLGSPTGOSA-N
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Description

5,7-DIMETHYL-3-[(7Z)-6-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 5,7-DIMETHYL-3-[(7Z)-6-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves several steps. The synthetic route typically includes the formation of the thiazolo[3,2-a][1,3,5]triazin ring system, followed by the introduction of the indole moiety and the trifluoromethylphenyl group. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7-DIMETHYL-3-[(7Z)-6-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar compounds to 5,7-DIMETHYL-3-[(7Z)-6-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE include other thiazolo[3,2-a][1,3,5]triazin derivatives and indole-based compounds. These compounds share similar structural features but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H17F3N4O2S

Molecular Weight

458.5 g/mol

IUPAC Name

(7Z)-7-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H17F3N4O2S/c1-11-6-12(2)17-15(7-11)16(19(30)27-17)18-20(31)29-10-28(9-26-21(29)32-18)14-5-3-4-13(8-14)22(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,30)/b18-16-

InChI Key

DGXUKUZAULPHFI-VLGSPTGOSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)/C(=C/3\C(=O)N4CN(CN=C4S3)C5=CC=CC(=C5)C(F)(F)F)/C(=O)N2)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3C(=O)N4CN(CN=C4S3)C5=CC=CC(=C5)C(F)(F)F)C(=O)N2)C

Origin of Product

United States

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